molecular formula C17H22N2O2 B7477814 N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide

N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide

Cat. No. B7477814
M. Wt: 286.37 g/mol
InChI Key: PWPXHGUDRGDGJX-UHFFFAOYSA-N
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Description

N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide, also known as PCC, is a synthetic compound that has garnered significant attention in the scientific community due to its potential pharmacological properties. PCC is a cyclobutane derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various physiological processes, including learning and memory, synaptic plasticity, and drug addiction. N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide binds to a specific site on the mGluR5 receptor, which enhances the receptor's activity and leads to downstream signaling pathways that result in the observed effects of N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide.
Biochemical and Physiological Effects:
N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of glutamate signaling, the regulation of dopamine release, and the enhancement of synaptic plasticity. These effects are believed to underlie the observed anxiolytic, antidepressant-like, and antipsychotic effects of N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide is its high potency and selectivity for the mGluR5 receptor, which allows for precise modulation of glutamate signaling. However, one limitation of N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide is its potential off-target effects, which may complicate the interpretation of experimental results. Additionally, N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide's effects may vary depending on the specific experimental conditions and animal models used.

Future Directions

There are several future directions for research on N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide, including the investigation of its potential therapeutic applications in humans, the development of novel analogs with improved pharmacokinetic properties, and the exploration of its effects on other neurotransmitter systems. Additionally, further research is needed to fully elucidate the mechanism of action of N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide and its downstream signaling pathways.

Synthesis Methods

N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide can be synthesized through various methods, including the reaction of cyclobutanone with piperidine-1-carbonyl chloride and phenylboronic acid, as well as the reaction of cyclobutanone with piperidine-1-carboxamidine and phenylboronic acid. These methods have been optimized to yield high purity and high yields of N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide.

Scientific Research Applications

N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant-like effects in animal models, as well as potential antipsychotic effects. N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-16(13-7-6-8-13)18-15-10-3-2-9-14(15)17(21)19-11-4-1-5-12-19/h2-3,9-10,13H,1,4-8,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPXHGUDRGDGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide

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